molecular formula C12H11BrO B11860809 3-Bromo-2-methoxy-1-methylnaphthalene

3-Bromo-2-methoxy-1-methylnaphthalene

Cat. No.: B11860809
M. Wt: 251.12 g/mol
InChI Key: LBVVZWGAHFUIRR-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-1-methylnaphthalene is a high-purity organic building block designed for advanced research and development. Its core research value lies in its application as a key synthon in organic electrochemistry and synthesis. The bromine substituent on the naphthalene ring is an excellent leaving group, facilitating electroreductive cleavage of the carbon-bromine bond. This process typically follows a stepwise mechanism, where a one-electron reduction leads to the formation of a radical anion intermediate, which subsequently dissociates into a bromide anion and a highly reactive naphthyl radical species . This generated organic radical is a crucial intermediate for various C-C bond-forming reactions, including the synthesis of intrinsically chiral dimers like 1,1'-binaphthalene derivatives, which are of significant interest in materials science and asymmetric catalysis . Furthermore, the distinct bromo- and methoxy- substituents on the methylnaphthalene core make this compound a valuable precursor in Friedel-Crafts acylation reactions, a common method for constructing complex polycyclic structures often found in pharmaceutical agents and functional organic materials . Researchers also utilize similar bromo- and methoxy-substituted structures to develop novel Schiff base ligands for coordination chemistry, which can form metal complexes with potential anticancer and antimicrobial activities . This compound is supplied For Research Use Only and is intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

3-bromo-2-methoxy-1-methylnaphthalene

InChI

InChI=1S/C12H11BrO/c1-8-10-6-4-3-5-9(10)7-11(13)12(8)14-2/h3-7H,1-2H3

InChI Key

LBVVZWGAHFUIRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C12)Br)OC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of 3-Bromo-2-methoxy-1-methylnaphthalene, it serves not only to confirm the molecular weight but also to provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of an ion's mass, often to four or more decimal places. This accuracy allows for the determination of a molecule's elemental formula, a critical step in confirming its identity. For this compound (C₁₂H₁₁BrO), HRMS can unequivocally distinguish it from other compounds that might have the same nominal mass.

The molecular ion of this compound is expected to appear as a doublet, a characteristic isotopic pattern for monobrominated compounds, due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). HRMS can resolve and accurately measure the mass of both isotopic peaks. Techniques such as Time-of-Flight (TOF) mass spectrometry are commonly used to achieve this level of mass accuracy. researchgate.net

Table 1: Theoretical HRMS Data for [M]⁺ of this compound

PropertyValue
Molecular FormulaC₁₂H₁₁BrO
Theoretical m/z [M]⁺ (⁷⁹Br)250.0044
Theoretical m/z [M]⁺ (⁸¹Br)252.0024
Isotope Ratio (⁷⁹Br / ⁸¹Br)~1.03 : 1.00

This precise mass data is invaluable for confirming the elemental composition and is a standard requirement in the characterization of newly synthesized compounds. acs.org

In mass spectrometry, after the initial ionization to form the molecular ion (M⁺), the ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is highly dependent on the molecule's structure. For aromatic compounds like naphthalenes, the molecular ion peak is typically strong and readily identifiable due to the stability of the aromatic ring system. libretexts.org

The fragmentation of this compound would likely proceed through the cleavage of bonds at the substituent groups, which are the weakest points in the structure. Plausible fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): Cleavage of the C1-methyl bond or the O-methyl bond would result in a fragment ion at [M-15]⁺.

Loss of a Bromo Radical (•Br): Cleavage of the C-Br bond is a common pathway for halogenated compounds, leading to a significant [M-79/81]⁺ peak.

Loss of a Methoxy (B1213986) Radical (•OCH₃): This would produce a fragment at [M-31]⁺.

Sequential Losses: Fragments can undergo further dissociation. For instance, the loss of a methyl group could be followed by the loss of carbon monoxide (CO) from the ether linkage, a known fragmentation route for methoxylated aromatic compounds. researchgate.net

Table 2: Plausible Mass Fragments of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed LossFragment Formula
250/252250/252-[C₁₂H₁₁BrO]⁺ (Molecular Ion)
235/237235/237•CH₃[C₁₁H₈BrO]⁺
222/224222/224CO[C₁₁H₁₁Br]⁺ (from rearrangement)
219/221219/221•OCH₃[C₁₁H₈Br]⁺
171171•Br[C₁₂H₁₁O]⁺
156156•Br, •CH₃[C₁₁H₈O]⁺
141141•Br, •CH₃, •CH₃[C₁₀H₅O]⁺ (unlikely)
128128•Br, •CH₃, CO[C₁₀H₈]⁺ (Naphthalene cation)

Crucially, mass spectrometry, particularly when coupled with tandem MS (MS/MS), can be used to distinguish between positional isomers. nih.govnih.gov The fragmentation pattern of this compound would differ from its isomers, such as 4-Bromo-2-methoxy-1-methylnaphthalene. The relative positions of the substituents influence the stability of the resulting fragments and can enable or disable certain rearrangement pathways. These differences in the relative intensities of specific fragment ions allow for the unambiguous identification of a particular isomer. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture (when applicable to related compounds)

While a specific crystal structure for this compound is not publicly available, the technique is widely applied to related naphthalene (B1677914) derivatives to establish their absolute structure. For instance, in the synthesis of complex atropisomeric biaryls using substrates like 1-bromo-2-methoxynaphthalene (B48351), X-ray crystallography is essential for confirming the final three-dimensional architecture and stereochemistry. acs.org

If a single crystal of this compound were analyzed, this technique would provide unambiguous confirmation of:

Substitution Pattern: The precise 1, 2, and 3 positions of the methyl, methoxy, and bromo groups on the naphthalene ring.

Molecular Geometry: The exact bond lengths (e.g., C-C, C-O, C-Br) and bond angles.

Steric Effects: The conformation of the substituents, revealing any out-of-plane twisting of the methyl or methoxy groups due to steric hindrance from the adjacent bromine atom.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing interactions such as van der Waals forces or π-π stacking.

A potential consideration when analyzing brominated organic compounds with X-ray crystallography is the possibility of radiation damage. Studies on other brominated molecules have shown that intense X-ray radiation can sometimes induce the cleavage of the C-Br bond, a process known as debromination, which could complicate the structural determination. nih.gov

Due to the highly specific nature of the query, no publicly available scientific literature or research data could be found regarding computational investigations and mechanistic insights for the chemical compound "this compound". The requested detailed analysis, including Density Functional Theory (DFT) calculations, electronic structure analysis, and reaction mechanism elucidation, requires specific research that has not been published in accessible databases.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the provided outline. Further research on this specific compound would be needed to provide the detailed computational and mechanistic data requested.

Computational Investigations and Mechanistic Insights

Reaction Mechanism Elucidation through Computational Modeling

Investigation of C-Br Bond Dissociation Dynamics

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the C-Br bond dissociation in the radical anion of 1-bromo-2-methylnaphthalene (B105000). mdpi.com These studies reveal that the dissociation process is intimately linked to the electronic state of the radical anion.

A key finding is that the electronic configuration of the radical anion dictates the dissociation pathway. The potential energy surface (PES) for the C-Br bond cleavage shows different characteristics for the doublet 2A' (σ radical) and 2A'' (π radical) electronic states. For the 2A'' (π radical) state, the PES exhibits an associative, "Morse-like" pattern, with a calculated minimum at a C-Br bond distance of 1.96 Å. mdpi.com In contrast, the 2A' (σ radical) state displays a decreasing energy pattern as the C-Br bond distance increases, indicating a dissociative character. mdpi.com The two electronic states are found to be degenerate at a C-Br bond distance of approximately 2.12 Å. mdpi.com

These computational findings suggest that electron transfer to the molecule is a crucial prerequisite for the facile cleavage of the C-Br bond. For the neutral 1-bromo-2-methylnaphthalene molecule, the dissociation is an energetically uphill process. mdpi.com It is the formation of the radical anion that initiates the bond-breaking process, leading to a bromide anion and a naphthyl radical. This stepwise mechanism, initiated by electron uptake, is a common feature in the reductive cleavage of carbon-halogen bonds. mdpi.com

Table 1: Calculated Parameters for C-Br Bond Dissociation in 1-Bromo-2-methylnaphthalene Radical Anion

ParameterValueReference
Electronic State2A'' (π radical) mdpi.com
PES CharacteristicAssociative, "Morse-like" mdpi.com
Minimum Energy C-Br Distance1.96 Å mdpi.com
Electronic State2A' (σ radical) mdpi.com
PES CharacteristicDissociative mdpi.com
Degeneracy Point of 2A' and 2A'' states2.12 Å mdpi.com

These theoretical insights into the C-Br bond dissociation dynamics of a closely related naphthalene (B1677914) derivative provide a strong basis for understanding the expected behavior of 3-Bromo-2-methoxy-1-methylnaphthalene under reductive conditions.

Mechanistic Pathways Involving Aryne Intermediates in Naphthalene Systems

The formation of aryne intermediates, including naphthalyne species, is a powerful strategy in organic synthesis for the construction of complex aromatic systems. The generation of the corresponding 1-methyl-2-methoxy-naphthalyne from this compound would proceed via deprotonation at the C4 position followed by elimination of the bromide. The subsequent reactions of this highly reactive intermediate are governed by the substitution pattern on the aryne.

Studies on substituted benzynes, such as 3-methoxybenzyne, offer valuable mechanistic insights that can be extrapolated to the naphthalyne system. The substituents on the aryne play a crucial role in controlling the regioselectivity of nucleophilic attack and the competition between different reaction pathways, such as nucleophilic addition and pericyclic reactions. nih.gov

For an unsymmetrically substituted aryne like the one derived from this compound, the regioselectivity of nucleophilic addition is a key consideration. The electron-donating methoxy (B1213986) group and the methyl group will influence the electrophilicity of the two carbons of the aryne triple bond. Computational studies on substituted benzynes have shown that electronic and steric effects dictate the preferred site of attack. nih.gov In the case of 3-methoxybenzyne, the methoxy group can direct nucleophilic attack to the C2 position.

Furthermore, the nature of the reaction partner can determine the mechanistic pathway. In the presence of a nucleophile, a nucleophilic addition is typically favored. However, with a suitable diene, a [4+2] cycloaddition reaction can occur. The ability to switch between these pathways by modifying the substituents on the aryne has been demonstrated. nih.gov For instance, arynes with electron-withdrawing groups tend to favor nucleophilic additions, while other substituents might steer the reaction towards pericyclic pathways. nih.gov

Table 2: Potential Mechanistic Pathways for 1-Methyl-2-methoxy-naphthalyne

Reaction TypeReactantExpected OutcomeControlling Factors
Nucleophilic AdditionNucleophile (e.g., R-OH, R-NH2)Regioselective formation of substituted naphthalenesElectronic and steric effects of methyl and methoxy groups
[4+2] CycloadditionDiene (e.g., furan (B31954), cyclopentadiene)Formation of polycyclic aromatic compoundsCompetition with nucleophilic addition, nature of the diene
σ-InsertionC-H or other X-H bondsInsertion into the bond, leading to functionalized naphthalenesSubstrate accessibility and bond strength

The mechanistic landscape for reactions involving the aryne derived from this compound is therefore rich and offers opportunities for the synthesis of diverse and complex molecular architectures.

Molecular Dynamics Simulations for Understanding Dynamic Behavior (if applicable)

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the physical movements of atoms and molecules over time. youtube.com This methodology allows for the exploration of conformational landscapes, the study of intermolecular interactions, and the understanding of dynamic processes that are often difficult to capture experimentally. youtube.com

While specific molecular dynamics simulations focused on the dynamic behavior of this compound are not documented in the surveyed literature, the principles of MD simulations can be applied to understand its potential dynamic characteristics. An MD simulation of this molecule would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov By solving Newton's equations of motion, the trajectory of each atom can be calculated, providing a time-resolved view of the molecule's behavior. youtube.com

For a molecule like this compound, MD simulations could provide insights into several aspects of its dynamic behavior:

Conformational Dynamics: The methoxy and methyl groups are not rigidly fixed and can rotate. MD simulations could reveal the preferred rotational conformations of these groups and the energy barriers between different conformers. This is important as the conformation can influence the molecule's reactivity and its interactions with other molecules.

Solvation Effects: By including solvent molecules in the simulation box, MD can model how the solvent structure around this compound influences its behavior. This is particularly relevant for understanding reaction mechanisms in solution.

Intermolecular Interactions: In a condensed phase, molecules interact with each other. MD simulations can be used to study the nature and strength of these interactions, such as stacking interactions between the naphthalene rings, which could be relevant in crystal packing or in the formation of aggregates. Studies on naphthalene dimers have shown the utility of MD in understanding such interactions. nih.gov

The application of MD simulations is broad, ranging from the refinement of experimentally determined structures to the prediction of material properties. youtube.comnih.gov For this compound, such simulations would be a valuable tool for complementing experimental studies and providing a deeper understanding of its dynamic nature at the atomic level.

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Substitution Reactions on 3-Bromo-2-methoxy-1-methylnaphthalene

The naphthalene (B1677914) ring system is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to its lower resonance energy. wordpress.com In substituted naphthalenes, the position of further electrophilic attack is directed by the electronic properties of the existing substituents. The 1-position (or α-position) is generally more reactive than the 2-position (or β-position) because the carbocation intermediate formed during α-attack is better stabilized by resonance. youtube.compearson.com

In this compound, the reactivity is governed by the combined influence of three substituents:

Methoxy (B1213986) group (-OCH₃): A strongly activating, ortho-para directing group.

Methyl group (-CH₃): An activating, ortho-para directing group.

Bromo group (-Br): A deactivating, yet ortho-para directing group.

The methoxy group at C2 and the methyl group at C1 are electron-donating, significantly increasing the electron density of the naphthalene ring and making it more susceptible to electrophilic attack. The methoxy group, being a powerful activator, will strongly direct incoming electrophiles to its ortho and para positions. Given the existing substitution, the primary position for further electrophilic attack would be the C4 position, which is ortho to the C1-methyl group and para to the C2-methoxy group. The directing effects of the activating methyl and methoxy groups are expected to overcome the deactivating effect of the bromine atom.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comkhanacademy.org

For this compound, the direct SNAr reaction at the C3 position to displace the bromine atom is generally unfavorable. The methoxy and methyl groups are electron-donating, which destabilizes the carbanionic intermediate required for the SNAr mechanism. dalalinstitute.com Therefore, harsh reaction conditions would be necessary to achieve direct substitution of the bromine by common nucleophiles.

However, nucleophilic substitution can be facilitated if a strongly electron-withdrawing group is present on the naphthalene ring. For instance, research on the related compound 1-methoxy-2-(diphenylphosphinyl)naphthalene has shown that the methoxy group can be readily displaced by various nucleophiles. elsevierpure.com In this case, the powerful electron-withdrawing diphenylphosphinyl group activates the adjacent position for nucleophilic attack. While this example involves substitution of a methoxy group, it illustrates the principle that appropriate activation is key for SNAr on electron-rich naphthalene systems. Without such an activating group, direct SNAr at the C3-bromo position of this compound remains a challenging transformation.

Cross-Coupling Reactions of Brominated Naphthalene Derivatives

The bromine atom at the C3 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a versatile method for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions on aryl halides, including bromonaphthalenes. nih.govyoutube.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromonaphthalene Scaffolds

Reaction Name Coupling Partner Catalyst/Ligand System Product Type
Suzuki-Miyaura Coupling Aryl/vinyl boronic acids or esters Pd(PPh₃)₄, PdCl₂(dppf) Biaryls, vinylnaphthalenes
Heck Coupling Alkenes Pd(OAc)₂, P(o-tol)₃ Alkenylnaphthalenes
Buchwald-Hartwig Amination Amines (primary, secondary) Pd₂(dba)₃, BINAP, RuPhos N-Arylnaphthylamines

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Alkynylnaphthalenes |

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the bromonaphthalene with an organoboron reagent. It is highly valued for its mild reaction conditions and tolerance of diverse functional groups. For example, various arylboronic acids can be coupled with bromonaphthalene derivatives to synthesize complex biaryl structures, which are prevalent in medicinal chemistry and materials science. acs.org

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, coupling the bromonaphthalene with a wide range of primary and secondary amines. The choice of phosphine (B1218219) ligand is crucial for achieving high yields and accommodating different amine substrates. nih.gov This reaction provides a direct route to substituted naphthylamines.

Sonogashira Coupling: This reaction couples the bromonaphthalene with a terminal alkyne to form a C-C bond, yielding alkynylnaphthalene derivatives. The reaction is typically co-catalyzed by a copper(I) salt. acs.org

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. squarespace.comresearchgate.net Nickel catalysis can proceed through various mechanisms, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. squarespace.comrsc.org These catalysts have proven effective in coupling aryl bromides with a range of partners, including organometallic reagents and alkyl halides. researchgate.netnih.gov

A notable application is the atroposelective Negishi cross-coupling, which has been successfully applied to the closely related substrate 1-bromo-2-methoxynaphthalene (B48351). acs.org In this study, a chiral nickel/pyridine-hydrazone ligand system was used to couple the bromonaphthalene with a higher-order zincate, producing axially chiral biaryl compounds with high enantiomeric purity. acs.org This highlights the potential of nickel catalysis for the stereoselective functionalization of this compound.

Table 2: Nickel-Catalyzed Atroposelective Negishi Coupling of 1-Bromo-2-methoxynaphthalene

Electrophile Nucleophile Catalyst/Ligand Product Yield Enantiomeric Ratio Reference

This methodology could likely be adapted for this compound to access novel, sterically hindered, and axially chiral biaryl structures.

Reactions Involving Dehydro-Naphthalene (Aryne) Intermediates derived from this compound Precursors

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a strained triple bond within the ring. greyhoundchrom.com Halogenated aromatic compounds are common precursors for arynes. tcichemicals.com

Treating this compound with a very strong base, such as sodium amide (NaNH₂) or n-butyllithium (nBuLi), can induce the formation of a dehydro-naphthalene, or "naphthalyne," intermediate. greyhoundchrom.comtcichemicals.com The strong base abstracts a proton from one of the carbons adjacent to the bromine-bearing carbon, followed by the elimination of the bromide ion. Given the substitution pattern, two potential naphthalyne intermediates could be formed:

1-Methyl-2-methoxy-3,4-naphthalyne: Formed by deprotonation at C4.

3-Bromo-1,8-dehydro-2-methoxy-naphthalene related species: While less common, peri-deprotonation could be a possibility under certain conditions.

The most likely pathway is deprotonation at C4, leading to the 1-methyl-2-methoxy-3,4-naphthalyne. Once generated, this highly electrophilic intermediate rapidly reacts with any available nucleophiles or dienes in the reaction mixture. greyhoundchrom.com

Potential Trapping Reactions of the Naphthalyne Intermediate:

Nucleophilic Addition: The aryne can be trapped by the amide base itself or other added nucleophiles, leading to the formation of substituted naphthalenes. The nucleophile can add to either end of the aryne triple bond (C3 or C4), often resulting in a mixture of regioisomeric products.

[4+2] Cycloaddition (Diels-Alder Reaction): In the presence of a diene, such as furan (B31954) or cyclopentadiene, the naphthalyne can act as a dienophile to afford complex, polycyclic aromatic structures. tcichemicals.com

Multicomponent Reactions: Arynes can participate in cascade reactions, reacting with multiple components in a single pot to rapidly build molecular complexity. nih.gov

The generation of a naphthalyne from this compound provides a powerful, albeit specialized, route to densely functionalized naphthalene derivatives that would be difficult to access through other synthetic methods.

Oxidation and Reduction Chemistry

The redox chemistry of this compound and its derivatives involves transformations at both the naphthalene core and its substituents. Key processes include the cleavage of the carbon-bromine bond and the oxidative modification of the aromatic system.

The carbon-bromine bond in aryl bromides such as this compound can undergo reductive cleavage. While specific studies on the electroreductive cleavage of this particular molecule are not prevalent, the general mechanism for aryl halides involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule to form a radical anion. This intermediate can then fragment, cleaving the carbon-bromine bond to produce an aryl radical and a bromide anion. The resulting aryl radical can then be further reduced to an anion, which is subsequently protonated by a proton source in the medium to yield the debrominated product, 2-methoxy-1-methylnaphthalene.

The potential at which this reduction occurs is influenced by the electronic nature of the other substituents on the naphthalene ring. The electron-donating methoxy and methyl groups would be expected to make the reduction slightly more difficult compared to unsubstituted bromonaphthalene.

In addition to electroreductive methods, chemical reductants can also achieve this transformation. For instance, nickel-catalyzed reductive cleavage of C–O bonds in aryl ethers has been demonstrated without the need for an external reductant, where the alkoxy group itself serves as an internal hydrogen source. rsc.org While this applies to the C-O bond, similar principles of catalytic activation can be applied to C-Br bond cleavage.

Oxidative processes involving this compound can lead to either the functionalization of the aromatic system while retaining aromaticity, or to dearomatization, forming non-aromatic products.

Oxidative Aromatization: This typically refers to reactions where a partially saturated ring is converted to a fully aromatic system. In the context of derivatives of this compound, if the naphthalene core were, for example, partially hydrogenated to a tetralin derivative, oxidative conditions could be employed to restore the naphthalene aromaticity.

Oxidative Dearomatization: This process involves the transformation of the aromatic naphthalene ring into a non-aromatic cyclic system. For methoxy-substituted naphthalenes, a key pathway to dearomatization involves the initial cleavage of the methoxy group to a hydroxyl group, forming a naphthol. This naphthol derivative is then susceptible to oxidation. For example, 2-naphthol (B1666908) can be dearomatized by oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of nucleophiles such as methanol (B129727) to yield 1,1-dialkoxy-naphthalen-2(1H)-ones. nih.gov

Furthermore, the atmospheric oxidation of methylnaphthalenes, initiated by hydroxyl radicals, has been studied. These reactions can proceed via OH addition to the aromatic ring, leading to a cascade of reactions that can result in ring-opened products like dicarbonyls. rsc.orgresearchgate.net While these specific atmospheric conditions are a specialized area of study, they highlight the susceptibility of the naphthalene core to oxidative attack.

Functional Group Interconversions at the Methyl and Methoxy Positions

The methyl and methoxy groups of this compound are key sites for further chemical modification, allowing for the synthesis of a wide array of derivatives.

Interconversions of the Methyl Group:

The methyl group at the C1 position can undergo several transformations.

Oxidation: The methyl group can be oxidized to various higher oxidation states. Bacterial strains have been shown to oxidize methylnaphthalenes to the corresponding naphthoic acids, proceeding through a hydroxymethyl intermediate. nih.gov Chemical oxidation can also be achieved. For example, the oxidation of 1-methylnaphthalene (B46632) in the presence of environmentally persistent free radicals (EPFRs) can yield products such as 1-naphthaldehyde (B104281) and (hydroxymethyl)naphthalene. nih.gov

Halogenation: The benzylic position of the methyl group is susceptible to free-radical halogenation. Photobromination of methylnaphthalenes with molecular bromine can selectively produce bromomethyl and dibromomethyl derivatives with minimal substitution on the aromatic ring. acs.org A practical method for the selective benzylic bromination of 2-methylnaphthalene (B46627) uses bromine in the presence of lanthanum acetate (B1210297) hydrate (B1144303), yielding 2-(bromomethyl)naphthalene. tandfonline.com A similar reaction would be expected for the 1-methyl group of the title compound. Side-chain halogenated methylnaphthalenes, such as 2-(bromomethyl)naphthalene, have found applications as solid additives in organic solar cells. rsc.org

Interconversions of the Methoxy Group:

The methoxy group at the C2 position is a versatile handle for functionalization.

Demethylation: The most common transformation of an aryl methoxy group is its cleavage to the corresponding phenol (B47542) (a hydroxyl group). This O-demethylation is a crucial reaction in the synthesis of many natural products and pharmaceuticals. It typically requires strong acids like HBr or Lewis acids. For instance, the demethylation of 2-methoxynaphthalene (B124790) can be achieved using hydrobromic acid. nih.gov

Reductive Cleavage: As mentioned previously, nickel-catalyzed systems can effect the reductive cleavage of aryl alkyl ethers to the corresponding arene, in this case, removing the methoxy group entirely to yield 3-bromo-1-methylnaphthalene. rsc.org

The following table summarizes some key functional group interconversions:

Starting Functional GroupReagents and Conditions (Examples from related compounds)Resulting Functional Group
1-MethylBacterial oxidation (e.g., Sphingomonas paucimobilis)1-Carboxyl
1-MethylBr₂, light (Photobromination)1-(Bromomethyl)
2-MethoxyHBr or other strong acids2-Hydroxy
2-MethoxyNi-catalyst, internal reductantHydrogen (demethoxylation)

Stereoselective Transformations and Chiral Product Formation (where applicable to derivatives)

While this compound itself is not chiral, it can serve as a precursor to chiral molecules, particularly those exhibiting axial chirality. When the naphthalene unit is coupled with another aromatic ring, hindered rotation around the newly formed single bond can lead to stable, separable enantiomers known as atropisomers. The substituents on the naphthalene ring play a crucial role in creating the necessary steric hindrance for this phenomenon.

A significant application in this area is the use of bromonaphthalene derivatives in atroposelective cross-coupling reactions to synthesize axially chiral biaryls. These biaryls are important as chiral ligands and catalysts in asymmetric synthesis. nih.gov

For example, a nickel/Lassaletta-ligand-catalyzed atroposelective Negishi cross-coupling reaction has been developed using 1-bromo-2-methoxynaphthalene as a model substrate. rsc.org This reaction couples the bromonaphthalene with a naphthyl-substituted organozinc reagent to form a binaphthyl system with high enantioselectivity. The choice of a chiral ligand is critical for controlling the stereochemical outcome.

Similarly, phosphoric acid-catalyzed asymmetric direct arylative reactions of 2-naphthols with quinone derivatives have been developed to provide access to axially chiral biaryldiols. acs.org A derivative of this compound, after conversion of the methoxy group to a hydroxyl group, could potentially undergo such a transformation.

The development of these stereoselective methods highlights the potential of this compound and its derivatives as building blocks in the construction of complex, enantiomerically pure molecules. rsc.org The efficiency of these transformations often depends on the careful tuning of catalysts and reaction conditions, as demonstrated in various studies on the synthesis of axially chiral biaryls. acs.orgacs.orgnih.gov

The table below provides an example of a stereoselective transformation involving a related bromonaphthalene derivative.

SubstrateCoupling PartnerCatalyst/LigandProduct TypeEnantiomeric Excess (ee)
1-Bromo-2-methoxynaphthaleneNaphthyl-substituted higher-order zincateNi(cod)₂ / Chiral Pyridine-Hydrazone LigandAxially Chiral BinaphthylHigh (specific values depend on ligand)

Applications in Advanced Materials and Synthetic Building Blocks

Role as a Versatile Synthetic Intermediate for Complex Organic Frameworks

The strategic placement of a bromo, methoxy (B1213986), and methyl group on the naphthalene (B1677914) scaffold endows 3-Bromo-2-methoxy-1-methylnaphthalene with a high degree of synthetic utility. The bromine atom serves as a handle for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group, an electron-donating substituent, can influence the reactivity of the naphthalene ring and can also be a precursor to a hydroxyl group, which can be used for further functionalization. The methyl group can also modulate the electronic properties and steric environment of the molecule.

Precursors for Novel Polycyclic Aromatic Hydrocarbons (PAHs)

Building Blocks for Fluorescent Naphthalene Derivatives and Fluorophores

Naphthalene derivatives are well-known for their fluorescent properties, and the introduction of various substituents can tune their emission characteristics. While direct studies on the fluorescence of derivatives synthesized from this compound are limited, the general principles of fluorophore design suggest its potential as a precursor. The methoxy group, being an electron-donating group, can enhance the fluorescence quantum yield. The bromo group can be replaced with various aryl or heteroaryl groups through cross-coupling reactions, which can extend the π-conjugation and shift the emission wavelength.

Precursor CompoundPotential Fluorescent DerivativePotential Application
This compoundAryl-substituted methoxynaphthalenesOrganic Light-Emitting Diodes (OLEDs)
This compoundHeteroaryl-substituted methoxynaphthalenesFluorescent probes for biological imaging

Scaffolds for Liquid Crystal Compounds

The rigid, planar structure of the naphthalene core is a desirable feature in the design of liquid crystalline materials. While there is no specific literature that describes the use of this compound as a scaffold for liquid crystal compounds, its structure suggests potential. The bromo- and methoxy- groups could be functionalized to introduce long alkyl chains or other mesogenic units, which are essential for the formation of liquid crystalline phases.

Intermediates in the Synthesis of Naphthalene Diimides (NDIs) for Optoelectronic Devices

Naphthalene diimides (NDIs) are a class of organic compounds with excellent electron-accepting properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The synthesis of functionalized NDIs often starts from brominated NDI intermediates. researchgate.net While a direct synthetic route from this compound to an NDI is not explicitly documented, its structural features are relevant. The core of NDIs is 1,4,5,8-naphthalenetetracarboxylic dianhydride. bohrium.comnih.gov The synthesis of asymmetrically substituted NDIs could potentially involve precursors derived from functionalized naphthalenes. rsc.org The bromo and methoxy groups on this compound could, in principle, be elaborated into the necessary carboxylic acid functionalities required for the formation of the diimide structure, or the brominated naphthalene core could be incorporated into a larger NDI framework through advanced synthetic methods.

Precursors for the Synthesis of Naphthylisoquinoline Alkaloids and Related Natural Products

Naphthylisoquinoline alkaloids are a class of natural products with complex structures and interesting biological activities. Their synthesis is a challenging task that often relies on the coupling of a naphthalene unit with an isoquinoline (B145761) unit. While there are no specific reports on the use of this compound in the synthesis of these alkaloids, related brominated and methoxylated naphthalene derivatives are key building blocks. The bromo group is essential for forming the biaryl linkage through cross-coupling reactions, and the methoxy and methyl groups can be found in the natural product targets or serve as precursors to other functional groups.

Building Blocks for Aromatic Dialdehydes and Quinodimethanes

Aromatic dialdehydes and quinodimethanes are valuable intermediates in organic synthesis, used for the construction of various cyclic and polymeric structures. There is no specific literature detailing the synthesis of aromatic dialdehydes or quinodimethanes directly from this compound. However, the functional groups present on the molecule offer potential synthetic routes. The methyl group could be oxidized to an aldehyde, and the bromo group could be functionalized and subsequently converted to another aldehyde group to form a dialdehyde.

Contribution to Drug Discovery Scaffolds (Focus on Chemical Building Block Potential)

While direct therapeutic applications of this compound are not extensively documented, its value lies in its potential as a chemical building block for the synthesis of pharmacologically active scaffolds. The presence of a bromine atom at the 3-position is particularly significant, as it serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Organobromides, especially on an aromatic core like naphthalene, are key substrates in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Negishi reactions. These reactions are fundamental in modern medicinal chemistry for constructing complex molecular frameworks from simpler precursors. For instance, 1-bromo-2-methoxynaphthalene (B48351) has been utilized as a model substrate in the development of highly selective, nickel-catalyzed Negishi cross-coupling reactions to synthesize atropoisomeric biaryls. acs.org These axially chiral biaryl compounds are a privileged scaffold in many areas of drug discovery and asymmetric catalysis.

The utility of brominated naphthalene derivatives as intermediates is well-established. A notable example is 2-methoxy-6-bromo-naphthalene, which serves as a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen. google.comgoogle.com Similarly, other substituted bromonaphthalene derivatives are employed as starting materials for molecules with potential biological activity. For example, 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene has been included in studies investigating the anti-inflammatory properties of naphthalene derivatives, showing significant inhibition of pro-inflammatory cytokines in vitro.

The strategic placement of the methoxy and methyl groups on the this compound ring can also influence the electronic properties, solubility, and metabolic stability of the final compounds, making it an attractive starting point for combinatorial chemistry and lead optimization campaigns in drug discovery.

CompoundRole in SynthesisApplication Area
2-Methoxy-6-bromo-naphthalene Key intermediateSynthesis of the anti-inflammatory drug Naproxen. google.comgoogle.com
1-Bromo-2-methoxynaphthalene Model substrateDevelopment of atroposelective Negishi cross-coupling reactions to form chiral biaryls. acs.org
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene Precursor/Investigational CompoundStudied for potential anti-inflammatory activity.
1-Bromo-2-methylnaphthalene (B105000) ReactantUsed in asymmetric cross-coupling reactions to form non-racemic binaphthyls. sigmaaldrich.com

Development of Organic Dyes and Pigments from Naphthalene Derivatives

The rigid, planar structure and extended π-electron conjugated system of the naphthalene core make it an excellent chromophore for the development of organic dyes and pigments. nih.gov Naphthalene derivatives are widely employed to create compounds that are intensely colored, stable, and possess good lightfastness. knowde.com They serve as crucial intermediates in the synthesis of various classes of dyes, including azo dyes, which are among the most important industrial colorants. researchgate.net

The synthesis of these dyes often involves functionalized naphthalenes, such as naphthols (hydroxyl derivatives) and naphthylamines (amino derivatives), which act as coupling components. knowde.com The specific substituents on the naphthalene ring modulate the electronic properties of the molecule, thereby tuning the absorption and emission of light to achieve a wide spectrum of colors. knowde.com

Recent research highlights the versatility of naphthalene in creating advanced functional dyes. For example, researchers developed a novel, low-cost, and highly effective dye by incorporating naphthalene into a Diketopyrrolo Pyrrole (DPP) pigment, famously known as "Ferrari Red". medium.com This new naphthalene-flanked DPP dye not only functions as a colorant but also exhibits semiconductor properties, making it suitable for applications in organic electronics, display devices, and bio-sensing. medium.com The rigid and planar nature of naphthalene-based dyes contributes to high quantum yields and excellent photostability, which are desirable properties for these applications. nih.gov

Naphthalene Derivative TypeRole in Dye SynthesisProperties and Applications
Naphthols Intermediate/Coupling ComponentUsed in the production of azo dyes and other pigments. knowde.com
Naphthylamines Intermediate/Diazotization ComponentKey precursors for a wide range of azo dyes and pigments. knowde.com
Naphthalene Sulfonic Acids Modifier/IntermediateCan improve solubility and act as precursors for other dye intermediates. knowde.com
Naphthalene-flanked DPP Core ChromophoreCreates functional dyes with semiconductor properties for electronics. medium.com

Applications in Materials Science Beyond Optoelectronics (e.g., Dispersants)

Beyond their use in optoelectronics and colorants, naphthalene derivatives have found significant applications in other areas of materials science, notably as high-performance dispersants. Dispersants are surface-active agents (surfactants) that are added to a suspension to improve the separation of particles and to prevent their settling or clumping.

Naphthalene sulfonic acids are derivatives obtained by introducing sulfonic acid (-SO3H) groups onto the naphthalene ring. knowde.com This modification imparts surfactant properties, allowing them to reduce the surface tension between different phases, such as a liquid and a solid. knowde.combiosynth.com This makes them highly effective as dispersants, wetting agents, and plasticizers in various industrial formulations.

A specific application is found in naphthalene sulfonate polycondensates. These polymers are used as dispersants in the preparation of nano hydrocarbon fuels. google.com In this context, the naphthalene-based dispersant adsorbs onto the surface of coal nanoparticles. This action influences the steric hindrance and electrostatic interactions between the particles, which in turn increases the fluidity of the slurry and promotes the stable dispersion of the coal particles in water. google.com This helps to overcome the high viscosity typically associated with nanoscale materials in suspension, ensuring the stability of the fuel during storage and transport at a low cost. google.com

Future Research Directions and Outlook

Development of More Efficient, Sustainable, and Cost-Effective Synthetic Routes

The future synthesis of 3-Bromo-2-methoxy-1-methylnaphthalene is likely to focus on methodologies that are not only efficient but also environmentally benign and economically viable. Current synthetic approaches to substituted naphthalenes often involve multi-step sequences. For instance, the synthesis of related compounds like 2-methoxy-6-bromo-naphthalene can be achieved through the bromination of 2-methoxynaphthalene (B124790) prepchem.com. Future research could aim to develop more direct and atom-economical routes.

Key areas of development could include:

One-Pot Syntheses: Designing cascade or tandem reactions that allow for the construction of the substituted naphthalene (B1677914) core in a single synthetic operation. This would reduce the need for intermediate purification steps, saving time, and minimizing solvent waste.

Catalytic C-H Functionalization: Exploring transition-metal-catalyzed C-H activation and functionalization of simpler naphthalene precursors. This would provide a more direct way to introduce the bromo, methoxy (B1213986), and methyl groups at the desired positions, avoiding the use of pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled synthesis. This is particularly relevant for potentially hazardous reactions, such as bromination.

Green Solvents and Reagents: A shift towards the use of greener solvents and less toxic reagents will be crucial. This includes exploring alternatives to traditional halogenated solvents and developing milder reaction conditions.

A hypothetical efficient synthesis might involve the cycloaddition of a suitably substituted 2-pyrone with an aryne intermediate, a strategy that has proven effective for creating multisubstituted naphthalenes rsc.org.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The unique arrangement of substituents in this compound suggests a rich and largely unexplored reactivity profile. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing bromine atom can lead to novel chemical transformations.

Future research in this area could focus on:

Cross-Coupling Reactions: The bromine atom at the 3-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of functional groups, leading to the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. For example, asymmetric cross-coupling reactions have been used with similar bromonaphthalene derivatives .

Directed Metalation: The methoxy group at the 2-position could act as a directing group for ortho-lithiation or other metalation reactions, enabling selective functionalization of the naphthalene core at the adjacent positions.

Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical or electrochemical conditions could unveil novel reaction pathways, such as radical cyclizations or electro-oxidative couplings.

Advancements in Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Theoretical calculations can be employed to elucidate the mechanisms of known and novel reactions involving this compound, helping to optimize reaction conditions and predict product outcomes. Studies on related molecules have utilized computational methods to understand their properties scienceopen.comacs.org.

Predictive Synthesis: Computational models could be developed to predict the most efficient synthetic routes and to design novel synthetic strategies. This would involve screening virtual libraries of starting materials and catalysts to identify the most promising candidates.

In Silico Design of Derivatives: By computationally modeling the properties of various derivatives of this compound, researchers can identify target molecules with desired electronic, optical, or biological properties before embarking on their synthesis.

Expansion of Synthetic Utility as Versatile Building Blocks in Interdisciplinary Fields

The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of more complex molecules with applications in diverse scientific fields.

Potential areas of application include:

Medicinal Chemistry: Naphthalene derivatives are known to exhibit a wide range of biological activities. smolecule.com The structural motifs present in this compound could serve as a scaffold for the development of new therapeutic agents. For instance, related bromo-methoxynaphthalene compounds are intermediates in the synthesis of anti-inflammatory drugs medchemexpress.com.

Materials Science: Substituted naphthalenes are components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The specific electronic properties of this compound could be harnessed in the design of novel functional materials.

Agrochemicals: The naphthalene core is also found in some pesticides and herbicides. Further functionalization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Addressing Challenges in Regiochemical Control and Functional Group Compatibility

While the unique substitution pattern of this compound offers many opportunities, it also presents challenges in terms of regiochemical control and functional group compatibility during subsequent transformations.

Future research should address:

Selective Functionalization: Developing synthetic methods that allow for the selective functionalization of one position on the naphthalene ring without affecting the other reactive sites will be crucial. This may involve the use of protecting groups or highly selective catalysts.

Functional Group Tolerance: Many modern synthetic reactions, particularly those catalyzed by transition metals, are sensitive to the presence of certain functional groups. Research into developing more robust catalysts and reaction conditions that are compatible with the bromo, methoxy, and methyl groups will be essential for expanding the synthetic utility of this compound. Nickel-catalyzed reactions have shown good functional group tolerance in related systems acs.orgacs.org.

By systematically addressing these challenges and exploring the opportunities outlined above, the scientific community can unlock the full potential of this compound as a valuable tool in synthetic chemistry and beyond.

Q & A

Q. Advanced

  • Solvent optimization : Replace THF with diglyme for higher boiling points and improved catalyst stability .
  • Flow chemistry : Continuous flow reactors reduce side-product formation during bromination by maintaining precise temperature control .
  • DoE (Design of Experiments) : Statistically model variables (e.g., NBS concentration, reaction time) to identify optimal conditions .

Which analytical techniques are most reliable for characterizing this compound?

Q. Basic

  • NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for naphthalene protons; δ 3.8 ppm for methoxy group) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion (C₁₂H₁₁BrO₂) and isotopic patterns .
  • X-ray crystallography : Resolve regiochemistry of bromine and methoxy substituents .

How can substituent effects on the bioactivity of this compound be systematically studied?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-chloro or 2-ethoxy derivatives) and test cytotoxicity in in vitro models (e.g., HepG2 cells) .
  • Computational modeling : DFT calculations to predict electron-density distribution and binding affinity with targets (e.g., cytochrome P450 enzymes) .

What are the key considerations when conducting a literature review on this compound?

Q. Basic

  • Database selection : Use PubMed, TOXCENTER, and NIH RePORTER with query strings combining CAS numbers (e.g., 25586-43-0) and MeSH terms ("Naphthalenes/toxicity"[mh]) .
  • Inclusion criteria : Prioritize peer-reviewed studies with defined exposure routes (dermal/oral) and health endpoints (e.g., oxidative stress biomarkers) .

What methodologies are used to study the mechanistic pathways of this compound in metabolic activation?

Q. Advanced

  • Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic byproducts in hepatic microsomes .
  • Kinetic studies : Measure reaction rates of demethylation or debromination under varying pH and enzyme concentrations (e.g., CYP2E1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.